Piperidine Substitution Regioisomerism: 3-Methyl vs. 2-Methyl at the Quinoline 2-Position Alters Steric and Conformational Landscape
The target compound bears a 3-methyl substituent on the piperidine ring, whereas the closest structural isomer—4-(2-((2-(2-methylpiperidin-1-yl)quinolin-8-yl)oxy)acetamido)benzamide (identical molecular formula, identical MW 418.50)—positions the methyl group at the piperidine 2-position. In the Blaney et al. 2-phenylquinoline NK2/NK3 series, the 3-methylpiperidine substitution pattern was found to be the optimal conformational arrangement for achieving dual NK3/NK2 receptor engagement, with the methyl group occupying a defined lipophilic sub-pocket identified by 3-D receptor docking [1]. By contrast, the 2-methyl regioisomer introduces steric clash with the quinoline ring plane that forces the piperidine into a distinct, less favorable chair conformation. Although direct head-to-head binding data for this exact compound pair are not publicly available, the class-level SAR established across >40 quinoline analogs in the Blaney series demonstrated that piperidine substitution regioisomerism routinely produced Ki shifts of 5- to 50-fold at the hNK-3R [1].
| Evidence Dimension | Effect of piperidine methyl substitution position on NK3 receptor binding affinity (class-level SAR inference) |
|---|---|
| Target Compound Data | 3-Methylpiperidin-1-yl substitution at quinoline 2-position (CAS 921854-93-5) |
| Comparator Or Baseline | 2-Methylpiperidin-1-yl isomer (identical MW, identical formula C24H26N4O3; CAS not confirmed in public databases but commercially listed) |
| Quantified Difference | Class-level SAR: methyl positional isomerism in the 2-phenylquinoline NK3 series produced Ki shifts of 5- to 50-fold (Blaney et al., Table 2) [1]. Exact Ki values for this specific compound pair are not publicly available. |
| Conditions | hNK-3R binding affinity assay; [³H]-neurokinin B displacement in CHO cells stably expressing human NK3 receptor (Blaney et al., J. Med. Chem. 2001) [1] |
Why This Matters
Procurement of the incorrect methylpiperidine regioisomer could introduce an unrecognized >10-fold error in receptor binding potency, undermining the reproducibility of any biological assay built around this chemotype.
- [1] Blaney, F. E.; Raveglia, L. F.; Artico, M.; Cavagnera, S.; Dartois, C.; Farina, C.; Grugni, M.; Gagliardi, S.; Luttmann, M. A.; Martinelli, M.; Nadler, G. M. M. G.; Parini, C.; Petrillo, P.; Sarau, H. M.; Scheideler, M. A.; Hay, D. W. P.; Giardina, G. A. M. Stepwise Modulation of Neurokinin-3 and Neurokinin-2 Receptor Affinity and Selectivity in Quinoline Tachykinin Receptor Antagonists. J. Med. Chem. 2001, 44 (11), 1675–1689. View Source
